N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methylphenyl)glycinamide
Description
N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methylphenyl)glycinamide is a complex organic compound that features a triazine core substituted with fluorophenyl and methylphenyl groups
Properties
Molecular Formula |
C24H21F2N7O |
|---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
2-[[4,6-bis(4-fluoroanilino)-1,3,5-triazin-2-yl]amino]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C24H21F2N7O/c1-15-2-8-18(9-3-15)28-21(34)14-27-22-31-23(29-19-10-4-16(25)5-11-19)33-24(32-22)30-20-12-6-17(26)7-13-20/h2-13H,14H2,1H3,(H,28,34)(H3,27,29,30,31,32,33) |
InChI Key |
MMHOTVPKYKWNDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CNC2=NC(=NC(=N2)NC3=CC=C(C=C3)F)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methylphenyl)glycinamide typically involves multiple steps:
Formation of the Triazine Core: The triazine core can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.
Substitution with Fluorophenyl Groups:
Attachment of Glycinamide: The final step involves coupling the triazine derivative with glycinamide under suitable conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methylphenyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
Chemistry
In chemistry, N2-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methylphenyl)glycinamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biology, this compound can be used as a probe to study protein-ligand interactions. Its ability to form stable complexes with proteins makes it valuable for biochemical assays.
Medicine
In medicine, N2-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methylphenyl)glycinamide has potential applications as a therapeutic agent. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of N2-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methylphenyl)glycinamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s triazine core and fluorophenyl groups enable it to form strong non-covalent interactions, such as hydrogen bonds and π-π stacking, with its targets. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N~2~-{4,6-bis[(4-chlorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methylphenyl)glycinamide
- N~2~-{4,6-bis[(4-bromophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methylphenyl)glycinamide
Uniqueness
N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methylphenyl)glycinamide is unique due to the presence of fluorine atoms in its structure. Fluorine atoms can significantly influence the compound’s chemical properties, such as its lipophilicity, metabolic stability, and ability to form strong hydrogen bonds. These properties make it distinct from its chlorinated or brominated analogs.
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